1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoroethyl Group: This step involves the alkylation of the pyrazole ring with a difluoroethyl halide under basic conditions.
Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine
- 1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrobromide
Uniqueness
1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the difluoroethyl group can enhance its metabolic stability and binding affinity to certain targets.
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-13(15)10-18-9-12(8-17-18)16-7-6-11-4-2-1-3-5-11;/h1-5,8-9,13,16H,6-7,10H2;1H |
InChI Key |
ZXGYFMQKPSAGKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
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